3,4-dihydro-2H-pyrano[2,3-c]pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-pyrano[2,3-c]pyridine can be achieved through several methods. One common approach involves the annulation of the pyran ring to an existing pyridine ring. This can be done through intramolecular cyclization reactions involving O-nucleophilic centers . For example, the intramolecular dehydration of 2-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]ethanol using TsCl in the presence of Et3N and a catalytic amount of DMAP .
Industrial Production Methods
the compound can be synthesized on a larger scale using the same synthetic routes mentioned above, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-pyrano[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrano[2,3-c]pyridine derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include pyrano[2,3-c]pyridine derivatives, dihydropyridine derivatives, and various substituted pyrano[2,3-c]pyridine compounds .
Scientific Research Applications
3,4-Dihydro-2H-pyrano[2,3-c]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-pyrano[2,3-c]pyridine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, including inhibition of cell proliferation and modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyrano[3,2-b]pyridine: Similar in structure but with different ring fusion.
3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde: Contains an additional aldehyde group.
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine: Contains an iodine substituent.
Uniqueness
3,4-Dihydro-2H-pyrano[2,3-c]pyridine is unique due to its specific ring fusion and the presence of both pyridine and pyran rings.
Properties
CAS No. |
84957-39-1 |
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Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-c]pyridine |
InChI |
InChI=1S/C8H9NO/c1-2-7-3-4-9-6-8(7)10-5-1/h3-4,6H,1-2,5H2 |
InChI Key |
ASXVXRVWNRAECB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=NC=C2)OC1 |
Origin of Product |
United States |
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